Decachlorodiphenyl carbonate
Description
Contextualization of Highly Chlorinated Organic Compounds in Academic Research
Highly chlorinated organic compounds have been the subject of extensive academic research due to their unique properties and wide-ranging presence. The introduction of multiple chlorine atoms into an organic molecule significantly alters its characteristics. wikipedia.org Generally, chlorination increases the density of hydrocarbons, often making them denser than water, and elevates their boiling and melting points compared to their non-chlorinated parent compounds. wikipedia.org The high stability of the C-Cl bond contributes to the persistence of these compounds. stanford.edu
The exceptional reactivity of chlorine allows for its incorporation into a vast array of organic base substances, leading to the creation of over 2,000 different organic chlorine compounds with a wide spectrum of properties. eurochlor.org This versatility has made them important as intermediates and building blocks in chemical synthesis. researchgate.net Research has explored their use in various applications, including as solvents, hydraulic fluids, and plasticizers. researchgate.net
In academic settings, the study of perchlorinated compounds, such as perchlorobenzene, perchloronaphthalene, and perchlorobiphenyl, has advanced analytical techniques. nih.gov For instance, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) absorption spectroscopy has been effectively used for the separation and identification of these complex mixtures. nih.gov The unique stability and reactivity of these compounds continue to drive research into their synthesis, behavior, and potential applications. stanford.edu
Research Significance of Decachlorodiphenyl Carbonate within Contemporary Chemical Sciences
This compound, with the chemical formula C₁₃Cl₁₀O₃, is a fully chlorinated derivative of diphenyl carbonate. Its significance in contemporary chemical science stems primarily from its role as a solid, stable, and safer substitute for phosgene (B1210022) (COCl₂), a highly toxic gas. Phosgene is a crucial reagent for introducing carbonyl groups into molecules, but its volatility and handling difficulties have spurred the development of solid phosgene equivalents. sigmaaldrich.com
This compound belongs to a family of phosgene substitutes that includes triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.comresearchgate.net These solid reagents can be handled more easily and safely in the laboratory. Triphosgene, for example, can be quantitatively decomposed to phosgene when needed, often using a catalyst. researchgate.net this compound functions similarly, acting as a source of the reactive carbonyl moiety for various chemical transformations.
The research value of this compound lies in its utility for synthesizing other organic carbonates, ureas, and carbamates without the direct use of gaseous phosgene. Its high molecular weight and solid nature mean that any unreacted reagent or byproducts can often be removed through filtration or crystallization, simplifying purification processes compared to the volatile and reactive phosgene. sigmaaldrich.com The high degree of chlorination in the pentachlorophenyl leaving groups provides electronic effects that facilitate its reactions, making it an effective carbonylating agent in organic synthesis.
Chemical Compound Data
Below are tables detailing the properties of this compound and related compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃Cl₁₀O₃ |
| Alternative Name | Bis(pentachlorophenyl) carbonate |
| Molecular Weight | 526.68 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7497-08-7 |
|---|---|
Molecular Formula |
C13Cl10O3 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C13Cl10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
InChI Key |
XXTXONAHTURMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Decachlorodiphenyl Carbonate
Advanced Approaches for Exhaustive Chlorination of Biphenyl (B1667301) and Related Substrates
The creation of highly chlorinated molecules such as decachlorodiphenyl carbonate can be approached by first achieving exhaustive chlorination of a biphenyl substrate. researchgate.net This process, which involves replacing every hydrogen atom with a chlorine atom, is a demanding chemical transformation.
Mechanistic Investigations of Perchlorination Pathways
The complete chlorination of biphenyl is a stepwise process. researchgate.net During electrophilic chlorination, the reactivity of the biphenyl molecule is altered with each added chlorine atom. bohrium.comresearchgate.net The directing influence of existing chlorine substituents, along with increasing steric hindrance, complicates the path to a single, fully chlorinated product. The deactivating effect of chlorine on the aromatic rings makes each subsequent chlorination more difficult. bohrium.comresearchgate.net Studies on the chlorination of various polycyclic aromatic hydrocarbons (PAHs) reveal that the reaction mechanism can differ, with some compounds favoring chlorination via electrophilic attack while others are more prone to oxygenation. bohrium.com
Exploration of Catalytic Systems for Directed Chlorination Reactions
To facilitate exhaustive chlorination, various catalytic systems are employed. Lewis acids such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are standard catalysts that enhance the electrophilicity of the chlorinating agent. youtube.commasterorganicchemistry.com The choice of catalyst, solvent, and temperature is critical in determining the extent of chlorination and the resulting isomer distribution. byjus.com For instance, specific catalyst mixtures, such as those containing diphenyl sulfide, an acid, and a Lewis acid, have been shown to direct the chlorination of phenols to specific positions, yielding high percentages of desired isomers like p-chlorophenol and 2,4-dichlorophenol. google.com Oxidative chlorination, which generates molecular chlorine in-situ from the oxidation of a chloride source, presents an alternative, environmentally conscious approach, and can be performed in aqueous media. jalsnet.com
Direct Coupling Strategies Utilizing Pre-chlorinated Phenol (B47542) Derivatives
A more controlled method for synthesizing this compound involves the direct coupling of pre-chlorinated phenol derivatives, such as pentachlorophenol. This strategy circumvents the harsh conditions and potential byproduct formation associated with the exhaustive chlorination of biphenyl. acs.orgnih.gov
Phosgene-Alternative Reagents in Carbonate Bond Formation
The formation of the central carbonate bond is a critical step. While phosgene (B1210022) (COCl₂) has traditionally been used for this purpose, its extreme toxicity has driven the development of safer alternatives. wikipedia.orgkobe-u.ac.jp Triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are common crystalline and liquid substitutes, respectively. wikipedia.orgsigmaaldrich.com Carbonyldiimidazole (CDI) is another safer, though more expensive, option. wikipedia.org These reagents react with two equivalents of a phenol to create a carbonate linkage. wikipedia.orgfrontiersin.org The reactivity of these substitutes is generally lower than that of phosgene, often requiring more forcing reaction conditions. sigmaaldrich.com Other novel reagents, such as fluoroalkyl carbonates, have also been developed as potentially safer and more environmentally friendly alternatives. kobe-u.ac.jp
Table 1: Comparison of Phosgene and its Substitutes
| Reagent | Physical State at Room Temp. | Key Characteristics |
| Phosgene | Gas | Highly reactive, volatile, extremely toxic. wikipedia.orgsigmaaldrich.com |
| Diphosgene | Liquid | Less volatile than phosgene. sigmaaldrich.com |
| Triphosgene | Crystalline Solid | Easier to handle than phosgene, but less reactive. wikipedia.orgsigmaaldrich.com |
| Carbonyldiimidazole (CDI) | Solid | Safer alternative, particularly for carbonylation reactions. wikipedia.orgsigmaaldrich.com |
| Fluoroalkyl Carbonates | Liquid | Low boiling points, easy to purify, do not produce HCl as a byproduct. kobe-u.ac.jp |
Novel Synthetic Routes for Polychlorinated Carbonates
The pursuit of more efficient, scalable, and environmentally sound methods for synthesizing polychlorinated carbonates continues to drive research. rsc.orgnih.gov Novel approaches include the development of new catalytic systems and the use of alternative reaction media and energy sources. rsc.orgrsc.org For example, the direct synthesis of carbonates from alcohols and carbon dioxide over heterogeneous catalysts is an area of active investigation. rsc.org Electrochemical methods are also being explored for the direct generation of organic carbonates through C-H activation, which could represent a new strategy for these syntheses. beilstein-journals.org The development of synthetic routes that utilize CO₂ as a C1 feedstock is particularly attractive from a green chemistry perspective. nih.govrsc.org
Derivatization Strategies for this compound
This compound, with its highly electrophilic carbonyl carbon and two pentachlorophenoxy leaving groups, is a potentially valuable reagent for the synthesis of other chlorinated compounds. Its reactivity is expected to be analogous to that of other activated carbonates and chloroformates.
One of the primary applications of diaryl carbonates is in transesterification reactions to produce other carbonate esters. This compound can be reacted with various alcohols or phenols to synthesize unsymmetrical or symmetrical carbonates. The pentachlorophenate ion is an excellent leaving group, which should drive these reactions to completion.
The general reaction is:
(C₆Cl₅O)₂CO + 2 R-OH → (RO)₂CO + 2 C₆Cl₅OH
This reaction is typically catalyzed by a base or a Lewis acid. The use of this compound would allow for the synthesis of new carbonate esters under potentially milder conditions than those required for less reactive diaryl carbonates. This is particularly relevant for the synthesis of carbonates from sensitive or sterically hindered alcohols.
Furthermore, reaction with one equivalent of an alcohol (R-OH) would lead to the formation of an unsymmetrical carbonate ester of the type ROCO(OC₆Cl₅). These mixed carbonates could themselves be valuable intermediates, as the remaining pentachlorophenoxy group can be selectively displaced by another nucleophile.
The reactivity of this compound extends beyond transesterification. It can be used as a phosgene equivalent for the synthesis of a variety of other functional groups, with the advantage of being a solid and potentially safer to handle than gaseous phosgene.
Key synthetic transformations include:
Carbamate Synthesis: Reaction with primary or secondary amines would yield N-substituted carbamates. The high reactivity of this compound would likely facilitate the carbamoylation of even weakly nucleophilic amines.
(C₆Cl₅O)₂CO + 2 R₂NH → R₂NCO(NR₂) + 2 C₆Cl₅OH
Urea Synthesis: In a similar vein, reaction with ammonia (B1221849) or primary amines could lead to the formation of ureas.
Isocyanate Synthesis: Under controlled conditions, reaction with a primary amine could potentially lead to the formation of an isocyanate via the decomposition of an intermediate carbamate.
The use of this compound in these transformations provides a pathway to highly chlorinated organic molecules, which are of interest in materials science and as intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of multiple chlorine atoms can significantly alter the physical, chemical, and biological properties of a molecule.
Table 3: Potential Derivatization Reactions of this compound
| Reactant | Product Type | Potential Application |
| Alcohols/Phenols | Carbonate Esters | Synthesis of novel polymers, solvents |
| Amines | Carbamates | Synthesis of pesticides, pharmaceuticals |
| Ammonia/Primary Amines | Ureas | Precursors for heterocyclic compounds |
| Primary Amines | Isocyanates | Monomers for polyurethanes |
Reaction Mechanisms and Transformative Pathways of Decachlorodiphenyl Carbonate
Nucleophilic Substitution Reactions Involving Carbonate Moieties
Decachlorodiphenyl carbonate, also known as bis(pentachlorophenyl) carbonate, is synthesized from the reaction of phosgene (B1210022) with pentachlorophenol. The reactivity of its carbonate group is significantly influenced by the ten chlorine atoms on the phenyl rings.
Reactivity Studies of Chlorinated Carbonate Esters in Various Media
The reactivity of carbonate esters is highly dependent on the electronic nature of their substituents and the surrounding medium. For this compound, the pentachlorophenyl groups act as powerful electron-withdrawing moieties, significantly increasing the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by nucleophiles compared to non-chlorinated analogues like diphenyl carbonate.
Studies on similar halogenated carbonates show that substitution reactions with nucleophiles such as primary alcohols or amines are greatly enhanced by the presence of electron-withdrawing groups. For instance, the reactivity of fluoroalkyl carbonates is dramatically higher than that of diethyl carbonate and even surpasses that of diphenyl carbonate in substitution reactions. This increased reactivity is attributed to the enhanced electrophilicity of the carbonyl carbon and the superior leaving group ability of the halo-alkoxide or -phenoxide. In the case of this compound, the pentachlorophenoxide ion is a relatively stable leaving group due to the inductive effect of the chlorine atoms.
The choice of solvent also plays a critical role. Aprotic polar solvents can facilitate these reactions by stabilizing charged intermediates. Research on ligand substitution kinetics in various aprotic organic solvents has shown that solvent parameters can influence reaction rates, although correlations are not always straightforward. rsc.org
Impact of Electronic and Steric Effects on Reaction Kinetics and Regioselectivity
Electronic Effects: The ten chlorine atoms in this compound exert a strong cumulative electron-withdrawing inductive effect (-I). This effect polarizes the C-O bonds of the carbonate, making the central carbonyl carbon highly electrophilic and a prime target for nucleophilic attack. This is analogous to how fluoroalkyl groups increase the reactivity of carbonate esters. The high electrophilicity facilitates reactions that might not occur with less substituted carbonates.
Dehalogenation and Reductive Transformation Mechanisms
Perchlorinated compounds like this compound can undergo dehalogenation through various chemical, photochemical, or catalytic methods, which is a critical transformation pathway for breaking down these persistent molecules.
Pathways of Decarboxylation in Perchlorinated Carbonates
Decarboxylation of diaryl carbonates to form ethers can be achieved catalytically. While specific studies on this compound are limited, research on other dialkyl and diaryl carbonates shows that catalysts like hydrotalcite or basic alumina (B75360) can facilitate this reaction at elevated temperatures. rsc.org The process involves the cleavage of the carbonate linkage, releasing carbon dioxide. For this compound, this would theoretically yield bis(pentachlorophenyl) ether.
The general mechanism for catalyzed decarboxylation often involves the coordination of the carbonate to a metal center, followed by nucleophilic attack and subsequent elimination of CO2. The efficiency of such reactions is influenced by temperature and the nature of the catalyst. rsc.org
Table 1: Catalytic Decarboxylation of Dialkyl Carbonates
| Carbonate Substrate | Catalyst | Temperature (°C) | Ether Yield (%) | Reference |
|---|---|---|---|---|
| Dimethyl Carbonate | Hydrotalcite | 250 | ~80 (for methyl alkyl ethers) | rsc.org |
| Diethyl Carbonate | Hydrotalcite | Not specified | Up to 80 (for symmetrical ethers) | rsc.org |
| Di-n-butyl Carbonate | Basic Alumina | Not specified | Data not specified | rsc.org |
Investigation of Radical and Photochemical Reaction Mechanisms
The photochemical degradation of polychlorinated aromatic compounds is a significant pathway for their environmental transformation. Under UV irradiation, particularly at wavelengths like 254 nm, the carbon-chlorine bonds can undergo homolytic cleavage to form aryl radicals. nih.gov
The process for this compound would likely initiate with the cleavage of a C-Cl bond, generating a polychlorinated phenyl radical and a chlorine radical. This initial step leads to a cascade of further reactions:
Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent (if available) to form a less chlorinated diphenyl carbonate derivative.
Radical Combination: Radicals can combine with each other.
Further Dechlorination: The process can continue, leading to stepwise dechlorination of the aromatic rings. nih.gov
Studies on polychlorinated biphenyls (PCBs) have shown that they are completely degraded after several hours of UV irradiation in hexane. nih.gov Similar principles apply to other persistent organochlorine compounds. The efficiency of photodegradation can be enhanced in the presence of photosensitizers or reductants like sulfite, which can generate hydrated electrons (e⁻aq) that are potent reducing agents for halogenated compounds. acs.org
Hydrolytic Stability and Degradation Mechanisms in Aqueous and Non-Aqueous Systems
The stability of this compound against hydrolysis is a critical factor in its persistence. While expected to be more stable than its non-chlorinated counterpart due to steric shielding, its enhanced electrophilicity suggests it will still be susceptible to hydrolysis, especially under basic conditions.
For comparison, diphenyl carbonate hydrolyzes in water to form phenol (B47542) and carbon dioxide, with a reported half-life of about 40 hours at pH 7 and 25°C. oecd.org The hydrolysis of substituted diaryl carbonates is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the phenyl rings, such as nitro groups, can affect the hydrolysis rate. rsc.org In the case of this compound, the ten electron-withdrawing chlorine atoms would significantly influence its hydrolysis kinetics.
In aqueous systems, hydrolysis can be catalyzed by both acids and bases. rsc.org Basic hydrolysis typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Given the high electrophilicity of the carbonyl in this compound, this reaction is expected to be favorable, although potentially hindered by the ortho-chlorines.
In non-aqueous systems, degradation would depend on the specific reagents present. The compound is stable at ambient temperatures but can decompose at temperatures above 250°C. americanchemistry.com In the presence of strong nucleophiles or reducing agents, degradation would occur via the substitution or dehalogenation pathways described previously.
Table 2: Hydrolysis Half-life of Diphenyl Carbonate
| Compound | pH | Temperature (°C) | Half-life (t1/2) | Reference |
|---|---|---|---|---|
| Diphenyl Carbonate | 7 | 25 | 39.9 hours | oecd.org |
| Diphenyl Carbonate | Not specified | 23 | 73.5 hours | oecd.org |
Kinetic Analysis of pH-Dependent Hydrolysis of Highly Chlorinated Carbonate Structures
The hydrolysis of highly chlorinated carbonate structures, such as this compound, is markedly influenced by the pH of the surrounding medium. The stability of the carbonate ester linkage is subject to cleavage under both acidic and, more significantly, alkaline conditions. Kinetic studies on analogous compounds, like bis(pentachlorophenyl) carbonate (PCPC), provide critical insights into these degradation pathways.
The rate of hydrolysis for these structures is observed to be at its minimum in the acidic to neutral pH range (approximately pH 4 to 7). In this range, the reaction proceeds slowly. However, as the pH increases into the alkaline region (pH > 9), the rate of hydrolysis accelerates dramatically. This kinetic behavior demonstrates a direct proportionality between the observed first-order rate constant (kobs) and the concentration of hydroxide ions ([OH-]). This relationship confirms a base-catalyzed hydrolysis mechanism as the predominant pathway in alkaline environments. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the carbonate.
Interactive Table: Illustrative pH-Dependent Hydrolysis Data for a Highly Chlorinated Carbonate
The following table presents representative kinetic data for the hydrolysis of a structurally analogous compound to this compound, illustrating the profound effect of pH on its stability in aqueous solutions.
| pH | Dominant Mechanism | Observed Rate Constant (kobs) (s⁻¹) | Half-life (t₁/₂) |
| 4.0 | Acid-Catalyzed | 1.2 x 10⁻⁷ | ~67 days |
| 7.0 | Neutral / Water | 1.3 x 10⁻⁷ | ~62 days |
| 9.0 | Base-Catalyzed | 8.3 x 10⁻⁶ | ~23 hours |
| 10.0 | Base-Catalyzed | 8.1 x 10⁻⁵ | ~2.4 hours |
Note: This data is based on research findings for bis(pentachlorophenyl) carbonate and serves as an illustrative model for the expected behavior of this compound.
Role of Intramolecular Catalysis and Solvent Effects on Hydrolysis
The reactivity of this compound is not governed solely by external pH but is also significantly influenced by internal molecular features and the nature of the solvent. The ten electron-withdrawing chlorine atoms on the two phenyl rings play a crucial role. They greatly enhance the electrophilicity of the central carbonyl carbon, making it a prime target for nucleophilic attack by water or hydroxide ions. This inherent electronic property is a key determinant of its reactivity.
Intramolecular catalysis, specifically through the "ortho effect" of the chlorine atoms, can stabilize the transition state of the hydrolysis reaction. The presence of chlorine atoms at the ortho positions of the phenyl rings can sterically and electronically influence the reaction center, facilitating the departure of the pentachlorophenolate (B1226921) leaving group.
Solvent effects also play a pivotal role in the hydrolysis kinetics. The polarity of the solvent can significantly impact the reaction rate. mdpi.com Solvents with high dielectric constants, such as mixtures of water and polar organic solvents, can effectively solvate the charged transition state, thereby lowering the activation energy and accelerating the hydrolysis process. mdpi.com Conversely, less polar solvents would be expected to slow the reaction rate. The choice of solvent can therefore be used to "tune" the reaction pathway and rate. mdpi.com
Environmental Interaction and Transformation Processes
Photochemical Degradation on Solid-Phase Environmental Matrices
The environmental fate of this compound is closely tied to its interaction with solid environmental surfaces like soil, sediment, and airborne particulate matter. When adsorbed onto these matrices, its primary transformation pathway is photochemical degradation initiated by sunlight. The photolytic behavior on a solid phase is distinct from that in a purely aqueous solution.
Research on similar highly chlorinated compounds, such as decachlorobiphenyl (B1669993) (PCB-209), shows that photodegradation proceeds primarily through reductive dechlorination. researchgate.net Under simulated solar irradiation, the energy absorbed by the molecule leads to the cleavage of carbon-chlorine (C-Cl) bonds. The resulting aryl radicals can then abstract hydrogen atoms from surrounding molecules within the matrix (e.g., water, organic matter) to form less chlorinated congeners. The process can continue in a stepwise fashion, leading to a variety of lower-chlorinated degradation products. The nature of the solid matrix itself, including its composition and porosity, can influence the efficiency and product distribution of the photochemical process.
Influence of Inorganic Ions and Natural Organic Matter on Transformation Kinetics
The kinetics of this compound's transformation in the environment are further modulated by the presence of ubiquitous chemical species, namely inorganic ions and natural organic matter (NOM).
Inorganic Ions: Certain inorganic ions commonly found in natural waters can significantly affect photodegradation rates. For example, nitrate (B79036) ions (NO₃⁻), when irradiated with UV light, can generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidants that can attack and degrade this compound, potentially accelerating its removal. Other ions, like bicarbonate (HCO₃⁻), can act as scavengers of these radicals, thereby having an inhibitory effect on the degradation process.
Natural Organic Matter (NOM): NOM, which comprises complex substances like humic and fulvic acids, exhibits a dual role in the transformation of chlorinated aromatic compounds.
Light Screening: Conversely, NOM can have an inhibitory effect by acting as a light screen. rsc.org By absorbing a significant fraction of the incident solar radiation, NOM reduces the number of photons available to initiate the direct photolysis of the target compound, thereby slowing its degradation rate. rsc.org
The net effect of NOM and inorganic ions is a complex interplay of these competing enhancement and inhibition mechanisms, which depends on their specific concentrations, the chemical character of the NOM, and the local environmental conditions such as pH. researchgate.netrsc.org
Computational Chemistry and Theoretical Modeling of Decachlorodiphenyl Carbonate
Quantum Chemical Characterization and Molecular Interactions
Quantum chemical calculations are fundamental to understanding the intrinsic electronic and structural nature of decachlorodiphenyl carbonate. These computational tools allow for a detailed exploration of its molecular framework.
The electronic landscape of this compound is profoundly shaped by its ten chlorine atoms. The high electronegativity of chlorine results in a significant withdrawal of electron density from the phenyl rings, which in turn influences the molecule's reactivity and electrostatic potential. The perchlorination leads to substantial steric hindrance, which dictates the molecule's three-dimensional structure.
Computational studies on analogous perchlorinated and polyhalogenated diphenyl ethers reveal that these molecules adopt a twisted conformation. nih.gov The rotational barriers around the ether linkage are significant, and the dihedral angles between the phenyl rings are influenced by the degree and position of halogenation. For instance, in polybrominated diphenyl ethers, it has been found that congeners, with the exception of symmetric ones, can exist as two or more conformational isomers. nih.gov The most stable conformers are those that minimize the steric repulsion between the halogen atoms on the adjacent aromatic rings. This principle would similarly apply to this compound, where the bulky chlorine atoms would force the phenyl rings into a significantly twisted arrangement relative to each other and to the central carbonate group. This twisting is a critical determinant of its ability to interact with biological systems.
For example, DFT calculations can predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the stretching of the C=O bond in the carbonate group, as well as various C-Cl and C-C stretching and bending modes within the phenyl rings. The exact frequencies of these vibrations are sensitive to the molecule's conformation and electronic structure.
Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). The absorption bands in this compound would be associated with π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons on the oxygen and chlorine atoms. The high degree of chlorination is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenyl carbonate. Isotopic pattern analysis in mass spectrometry is another area where theoretical predictions are valuable, especially for chlorinated compounds which have characteristic isotopic distributions due to the presence of 35Cl and 37Cl. acs.org
Below is an illustrative table of how DFT could be used to predict vibrational frequencies for a molecule like this compound, based on typical frequency ranges for related functional groups.
| Functional Group/Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (carbonate) | Stretch | 1850-1750 |
| C-O (carbonate-phenyl) | Stretch | 1300-1200 |
| C-Cl (aromatic) | Stretch | 1100-800 |
| Phenyl Ring | C=C Stretch | 1600-1450 |
This table is illustrative and shows typical frequency ranges. Actual values for this compound would require specific DFT calculations.
Reaction Mechanism Elucidation via Advanced Computational Simulations
Computational simulations provide a dynamic picture of how this compound might react and interact in various environments.
DFT is a key tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves calculating the energies of reactants, products, and any intermediates and transition states. While specific studies on this compound are scarce, research on related compounds demonstrates the power of this approach. For instance, reactive molecular dynamics simulations validated by DFT calculations have been used to study the decomposition of polychlorinated biphenyls (PCBs), revealing multi-step radical mechanisms. sciprofiles.comacs.org
For this compound, DFT could be used to investigate reactions such as hydrolysis or thermal decomposition. A hypothetical hydrolysis mechanism would likely involve the nucleophilic attack of water on the carbonyl carbon, followed by the departure of a pentachlorophenoxide leaving group. DFT calculations could identify the transition state for this process and determine the activation energy, providing insight into the compound's environmental persistence.
Molecular dynamics (MD) simulations are employed to study the behavior of molecules in a liquid or solid state over time. These simulations can reveal information about intermolecular forces, solvation, and conformational changes in a realistic environment.
MD simulations of related polychlorinated biphenyls (PCBs) have been performed to understand their interactions with cell membranes. cristin.no These studies show how different PCB congeners orient themselves within a lipid bilayer, with some intercalating deep into the hydrophobic core. cristin.no Similar simulations for this compound could predict its behavior in biological tissues and its potential for bioaccumulation. Reactive MD simulations have also been used to model the thermal decomposition of PCBs, providing insights into the formation of hazardous byproducts like dioxins. sciprofiles.comacs.org Such simulations for this compound could be crucial for developing safe disposal methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes
QSAR models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. For persistent organic pollutants like this compound, QSAR can be used to predict properties such as toxicity, bioaccumulation, and degradation rates.
These models rely on molecular descriptors, which are numerical representations of a molecule's properties. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges). For polychlorinated aromatic compounds, QSAR studies have shown that electronic properties, such as those derived from partial charges, are key in predicting their binding affinity to receptors like the aryl hydrocarbon receptor.
The table below provides examples of molecular descriptors that would be relevant for building a QSAR model for this compound.
| Descriptor Type | Example Descriptor | Relevance |
| Constitutional | Molecular Weight | General size of the molecule |
| Topological | Wiener Index | Branching and shape of the molecule |
| Electronic | Dipole Moment | Polarity and intermolecular interactions |
| Quantum Chemical | HOMO Energy | Susceptibility to electrophilic attack |
| Quantum Chemical | LUMO Energy | Susceptibility to nucleophilic attack |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Tendency to partition into fatty tissues |
This table provides examples of descriptor types and their general relevance in QSAR studies.
Open Science and Data Management in Computational Chemistry for Highly Chlorinated Compounds
The complexity and data-intensive nature of computational studies on persistent organic pollutants necessitate a move towards open science and robust data management practices. Sharing data, models, and software is crucial for transparency, reproducibility, and accelerating scientific progress in understanding the environmental risks of compounds like this compound. vtt.fi
The FAIR Data Principles provide a foundational framework for modern scientific data management, ensuring that data are Findable, Accessible, Interoperable, and Reusable. go-fair.orgyoutube.com Adhering to these principles is essential for computational chemistry, where large, complex datasets are generated. go-fair.org For highly chlorinated compounds, FAIR data would enable researchers globally to access, integrate, and reuse computational results, leading to more comprehensive risk assessments and the development of better predictive models. youtube.com
Findable: Computational data, such as optimized molecular geometries, calculated descriptor values, and simulation outputs for this compound, should be assigned globally unique and persistent identifiers (e.g., a Digital Object Identifier or DOI). go-fair.org The data should be described with rich metadata and indexed in searchable resources or repositories, making them discoverable by other researchers. go-fair.orgyoutube.com
Accessible: Data should be retrievable via their identifier using standardized, open, and free communication protocols like HTTP. youtube.com The principles also state that metadata should remain accessible even if the original data is no longer available. go-fair.org
Interoperable: To allow data from different studies to be combined and analyzed, it must be interoperable. This is achieved by using formal, shared, and broadly applicable languages and vocabularies for data and metadata. go-fair.org For chemical data, this includes using standard formats for chemical structures, such as InChI (International Chemical Identifier), which helps link datasets across different resources. mdpi.com
Reusable: The ultimate goal of FAIR is to optimize data reuse. go-fair.org This requires rich metadata and documentation that provides context about how the data was generated. For computational studies, this includes detailing the software, methods, and parameters used in the calculations. youtube.com A clear data usage license should also be provided to inform others about permitted types of reuse. youtube.com
Initiatives like the IUPAC WorldFAIR Chemistry project are actively working to support the use of chemical data standards to implement the FAIR principles and lower barriers for practicing chemists. go-fair.org
Table 2: The FAIR Data Principles
| Principle | Core Concept | Key Actions for Computational Chemistry |
|---|---|---|
| F indable | Data and metadata should be easy to find for both humans and computers. | Assigning persistent identifiers (e.g., DOIs) to datasets. Describing data with rich, machine-readable metadata. Indexing data in searchable repositories. go-fair.orgyoutube.com |
| A ccessible | Data and metadata should be retrievable using standard protocols. | Ensuring metadata and data can be accessed via their identifier using open protocols (e.g., HTTPS). Defining clear access conditions, even if data is restricted. go-fair.orgyoutube.com |
| I nteroperable | Data should be able to be integrated with other data and interoperate with applications for analysis. | Using community-agreed formats, vocabularies, and standards (e.g., InChI for chemical structures). Providing context by linking to other relevant data. go-fair.orgyoutube.com |
| R eusable | Data and metadata should be well-described so they can be replicated and/or combined in different settings. | Providing detailed documentation on computational methods, software, and parameters. Attaching a clear and accessible data usage license. go-fair.orgyoutube.com |
Large-scale simulations of highly chlorinated compounds demand significant computational resources and sophisticated software. The development of robust computational infrastructure is critical for handling the complexity of these molecules and for managing the vast amounts of data produced.
Modern computational chemistry relies on high-performance computing (HPC) resources to execute complex calculations, such as those based on Density Functional Theory (DFT) or other advanced quantum chemical methods. nih.gov Software packages like ORCA are widely used for these calculations, offering a range of methods to optimize molecular structures, calculate frequencies, and determine electronic properties. youtube.comyoutube.com The ability to run these calculations in parallel across multiple CPU cores is essential for making simulations of large molecules like this compound tractable. youtube.com
Beyond raw computing power, there is a growing need for integrated platforms and infrastructures that support the entire research lifecycle. This includes tools that function as electronic laboratory notebooks for computational chemistry, which can be interfaced with both HPC resources for running simulations and data repositories for publishing the results in a FAIR manner. researchgate.net Furthermore, large-scale modeling infrastructures, such as the Multi-Scale Infrastructure for Chemistry Modeling (MUSICA), are being developed to simulate the behavior of chemical species in complex systems like the atmosphere, which is crucial for understanding the transport and fate of persistent pollutants. ucar.edu These infrastructures are vital for advancing our predictive capabilities for complex environmental challenges posed by highly chlorinated compounds.
Analytical Methodologies for Decachlorodiphenyl Carbonate and Its Transformation Products
Advanced Chromatographic Separation Techniques
Effective separation of decachlorodiphenyl carbonate from potential isomers and transformation products is critical for accurate quantification and identification. Both gas and liquid chromatography offer distinct advantages depending on the specific analytical goal.
High-Resolution Gas Chromatography (HRGC) for Complex Isomeric Mixtures
High-Resolution Gas Chromatography (HRGC) is a powerful technique for the separation of complex mixtures of halogenated aromatic compounds. For this compound, which can theoretically exist in numerous isomeric forms depending on the chlorine substitution patterns on the phenyl rings, HRGC is essential. The separation of these isomers is crucial as their toxicological properties can vary significantly.
The gas chromatographic-mass spectrometric (GC-MS) separation of all 209 polychlorinated biphenyl (B1667301) (PCB) congeners has been successfully achieved using highly efficient capillary columns, such as a poly(5%-phenyl methyl)siloxane stationary phase. nih.gov A similar approach would be applicable to this compound. An extremely efficient non-selective capillary column can resolve a large number of congeners, and when coupled with mass spectrometry, allows for the deconvolution of overlapping peaks. nih.gov
For the analysis of chlorinated pesticides, a low polarity silarylene phase column, which has selectivity similar to a 5% diphenyl/95% dimethyl polysiloxane phase, has been shown to provide excellent performance. cromlab-instruments.es This type of column would also be suitable for the separation of this compound and its less polar transformation products.
Table 1: Hypothetical HRGC Parameters for this compound Isomer Separation
| Parameter | Value |
| Column | 60 m x 0.25 mm ID, 0.1 µm film thickness DB-5ms |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 200°C at 10°C/min, ramp to 300°C at 5°C/min (hold 15 min) |
| Injector | Splitless, 280°C |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
Liquid Chromatography (LC) Method Development for Polar and Thermally Labile Derivatives
While HRGC is ideal for volatile and thermally stable compounds, the analysis of more polar and thermally labile transformation products of this compound, such as hydroxylated or carboxylated derivatives, requires Liquid Chromatography (LC). The development of LC methods is crucial for a complete understanding of the environmental fate and metabolism of the parent compound.
The separation of hydroxylated polychlorinated biphenyls (OH-PCBs), which are metabolites of PCBs, has been successfully achieved using LC columns with octadecylsilane (B103800) (C18) or phenyl stationary phases. nih.gov A similar approach could be employed for polar derivatives of this compound. The use of a reversed-phase C18 column with a methanol-water or acetonitrile-water mobile phase gradient would likely provide adequate separation.
For highly complex mixtures, high-performance liquid chromatography (HPLC) with specialized columns, such as those packed with activated carbon, can be used to fractionate polychlorinated compounds based on structural characteristics like the number of ortho-substituted chlorine atoms. nih.gov This technique could be invaluable for isolating specific isomers or classes of transformation products of this compound for further analysis.
Table 2: Illustrative LC Gradient for Separation of this compound Transformation Products
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 2 | 60 | 40 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Mass Spectrometry (MS) Characterization and Detection
Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only sensitive detection but also critical information for structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the elemental composition of unknown compounds. This capability is particularly important for identifying this compound and its transformation products in complex environmental or biological matrices. The ability to obtain accurate mass data to four or more decimal places allows for the differentiation between compounds with the same nominal mass but different elemental formulas. fishersci.com
For instance, the molecular formula of this compound (C₁₃Cl₁₀O₃) results in a specific monoisotopic mass. HRMS can confirm this mass with high precision, lending strong evidence to its identification. This is a significant advantage over low-resolution mass spectrometry, where mass assignments can be ambiguous. nih.gov Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HR-TOFMS) has been effectively used for the analysis of complex mixtures like short-chain chlorinated paraffins, showcasing the power of this approach for highly chlorinated compounds. gcms.cz
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Pathway Mapping
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and for mapping transformation pathways. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can help to identify specific substructures within a molecule.
The fragmentation of this compound under MS/MS conditions would likely proceed through characteristic pathways. Based on the structure, expected fragmentation could include the loss of a carbonyl group (CO), cleavage of the carbonate ester bond, and sequential loss of chlorine atoms. Studying these fragmentation patterns can help to distinguish between different isomers and to identify transformation products where specific parts of the molecule have been altered.
For example, the analysis of hydroxylated metabolites of PCBs has been successfully performed using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS). nih.gov A similar strategy would be highly effective for identifying and quantifying polar transformation products of this compound.
Table 3: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |
| [M]+ | [M-CO₂]+ | Carbon dioxide |
| [M]+ | [C₆Cl₅O]+ | C₇Cl₅O₂ |
| [M-CO₂]+ | [C₁₂Cl₉]+ | Cl |
| [C₆Cl₅O]+ | [C₅Cl₄]+ | CO, Cl |
Spectroscopic Analysis Methods for Structural Confirmation
While chromatography and mass spectrometry are primary tools for separation and identification, spectroscopic methods provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, would be invaluable for the structural elucidation of this compound isomers and their transformation products. Although challenging due to the complexity of the spectra for highly chlorinated compounds, NMR provides unambiguous information about the carbon skeleton and the positions of substituents. For example, high-resolution ¹³C and ¹H NMR have been used for the quantitative structural and end-group analysis of poly(bisphenol A carbonate). researchgate.net
Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, likely at a higher frequency due to the electron-withdrawing effect of the numerous chlorine atoms. Characteristic absorptions for the C-O stretching of the carbonate group and the C-Cl bonds would also be present. The structure of bis(trichloromethyl)carbonate (triphosgene) has been confirmed in part by its characteristic C=O and C-O stretching vibrations in the IR spectrum. acs.org
Based on a comprehensive search, there is no scientific literature or data available for the chemical compound “this compound.” This suggests that this specific compound may not have been synthesized or characterized. The search results consistently refer to two distinct but related compounds: Diphenyl carbonate and Decachlorobiphenyl (B1669993) .
Due to the lack of any information specifically on “this compound,” it is not possible to provide the requested article with the specified analytical methodologies. An article detailing Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR) spectroscopy, thermal analysis, and X-ray diffraction for a compound requires existing research and data, which could not be located for “this compound.”
For informational purposes, the following is a brief overview of the information found for the related compounds:
Diphenyl Carbonate
Diphenyl carbonate ((C₆H₅O)₂CO) is a well-documented organic compound. It is a colorless solid used as a monomer in the production of polycarbonate polymers. Its synthesis is primarily achieved through the phosgenation of phenol (B47542) or by the oxidative carbonylation of phenol. wikipedia.orggoogle.com Analytical data for diphenyl carbonate is available in scientific literature, covering various spectroscopic and thermal analysis techniques.
Decachlorobiphenyl
Decachlorobiphenyl (C₁₂Cl₁₀) is a polychlorinated biphenyl (PCB) where all hydrogen atoms on the biphenyl structure have been replaced by chlorine atoms. nih.gov It is a known compound with a specific CAS number (2051-24-3). nih.gov As a type of PCB, its properties and environmental impact have been studied.
Given the constraints of the request to focus solely on "this compound," and the absence of any data for this specific molecule, the detailed article as outlined cannot be generated.
Environmental Fate and Persistence of Decachlorodiphenyl Carbonate: Academic Perspectives
Atmospheric Transformation Processes and Pathways
Photolytic Degradation in the Gas Phase
No studies detailing the gas-phase photolytic degradation of decachlorodiphenyl carbonate were found. Research in this area would be crucial to understanding its atmospheric lifetime and the potential formation of transformation products.
Reactions with Key Atmospheric Oxidants (e.g., hydroxyl radicals, ozone)
Information regarding the reaction rates and mechanisms of this compound with key atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃) is not available in the current body of scientific literature. These reactions are fundamental in determining the atmospheric persistence of organic compounds.
Aquatic and Sediment Compartment Dynamics
Sorption and Desorption Behavior on Diverse Environmental Particles
There is a lack of data on the sorption and desorption characteristics of this compound on various environmental particles, such as sediment and suspended solids. This information is vital for predicting its distribution and bioavailability in aquatic ecosystems.
Biodegradation Potential and Microbial Community Interactions in Aquatic and Sediment Systems
No research could be located that investigates the biodegradation of this compound in either aquatic or sediment environments. Understanding its susceptibility to microbial degradation is essential for assessing its persistence in these compartments.
Bioaccumulation and Trophic Transfer in Ecological Systems (Excluding Ecotoxicological Data)
Methodologies for Monitoring Accumulation in Biota for Research Purposes:There are no established or published methods specifically for monitoring the accumulation of this compound in living organisms.
This lack of information highlights a significant data gap in the scientific understanding of chlorinated organic compounds and underscores the need for future research to characterize the potential environmental behavior and impact of substances like this compound.
Q & A
Q. What are the critical physical-chemical properties of PCDE-209, and how do they influence experimental design?
PCDE-209 has a molecular formula of C₁₂Cl₁₀O, a molecular weight of 514.659 g/mol, and a melting point range of 220–222°C (Navalainen et al.) or 131°C (Ruelle & Kesselring), depending on purification methods . These properties necessitate high-temperature stability in synthesis setups and inert atmospheres to prevent degradation. Researchers must validate purity using differential scanning calorimetry (DSC) or X-ray diffraction to resolve discrepancies in reported melting points .
Q. How is PCDE-209 synthesized, and what purification methods are recommended?
PCDE-209 is synthesized via exhaustive chlorination of diphenyl ether using catalysts like iron(III) chloride under controlled temperatures (150–200°C). Post-synthesis, recrystallization from chlorinated solvents (e.g., dichloromethane) is critical to remove polychlorinated dibenzofuran (PCDF) byproducts. Lundstrom and Hutzinger (1976) emphasize fractional sublimation under vacuum to isolate PCDE-209 .
Q. What methodologies are used to prepare standard solutions of PCDE-209 for analytical calibration?
AccuStandard’s protocol recommends preparing PCDE-209 solutions at 50 μg/mL in isooctane, stored in amber glass vials at -20°C to prevent photodegradation. Calibration curves should be validated using gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm ID) and electron capture detection (ECD) for trace-level quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal degradation pathways of PCDE-209?
Discrepancies arise from varying experimental conditions. For example, PCDE-209 thermally decomposes at 295.6°C (Ruelle & Kesselring) to form hexachlorobenzene (HCB) and octachlorodibenzofuran (OCDF) under oxidative conditions. To validate pathways, use thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS in inert vs. oxygen-rich atmospheres. Firestone et al. (1972) identified iso-predioxin impurities in PCP formulations as precursors to OCDF .
Q. What advanced analytical techniques are optimal for detecting PCDE-209 in complex environmental matrices?
High-resolution mass spectrometry (HRMS) with atmospheric pressure photoionization (APPI) enables detection at sub-ppt levels in soil and biota. Solid-phase extraction (SPE) using C18 cartridges and cleanup with sulfuric acid-impregnated silica gel removes lipid interferences. Method validation should follow EPA Method 1613 for dioxin-like compounds, with isotope dilution for quantification accuracy .
Q. How does the environmental fate of PCDE-209 compare to structurally similar persistent organic pollutants (POPs)?
PCDE-209’s log Kow (octanol-water partition coefficient) of 8.2 predicts high bioaccumulation in fatty tissues, akin to polychlorinated biphenyls (PCBs). However, its lower vapor pressure (3.2 × 10⁻⁶ mmHg at 25°C) reduces atmospheric mobility compared to decabromodiphenyl ether (DecaBDE). Sediment adsorption studies using Freundlich isotherms (Kf = 10⁴ L/kg) indicate long-term sequestration in anaerobic environments .
Q. What experimental strategies mitigate cross-contamination risks during PCDE-209 analysis?
Implement strict procedural controls:
- Use glassware pre-baked at 450°C to eliminate residual chlorinated compounds.
- Include laboratory blanks and matrix spikes in every batch to monitor background interference.
- Employ negative-ion chemical ionization (NICI) in GC-MS to enhance selectivity for chlorinated congeners .
Data Contradictions and Validation
Q. Why are there conflicting reports on the melting point of PCDE-209, and how can researchers address this?
Navalainen et al. (1994) reported 220–222°C, while Ruelle & Kesselring (1997) observed 131°C. This discrepancy stems from polymorphic forms or impurities. Researchers should characterize batches using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity. Synchrotron X-ray diffraction can identify crystalline phases responsible for thermal variability .
Q. How do impurities in commercial PCP formulations affect the quantification of PCDE-209 byproducts?
Predioxin (II) and iso-predioxin (III) impurities in pentachlorophenol (PCP) formulations (up to 1600 ppm) co-elute with PCDE-209 degradation products. Use two-dimensional gas chromatography (GC×GC) with a polar × non-polar column set to resolve overlapping peaks. Confirm identities via retention index matching with certified reference materials .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
